Pentosan polysulfate

Content Navigation

CAS Number

Product Name

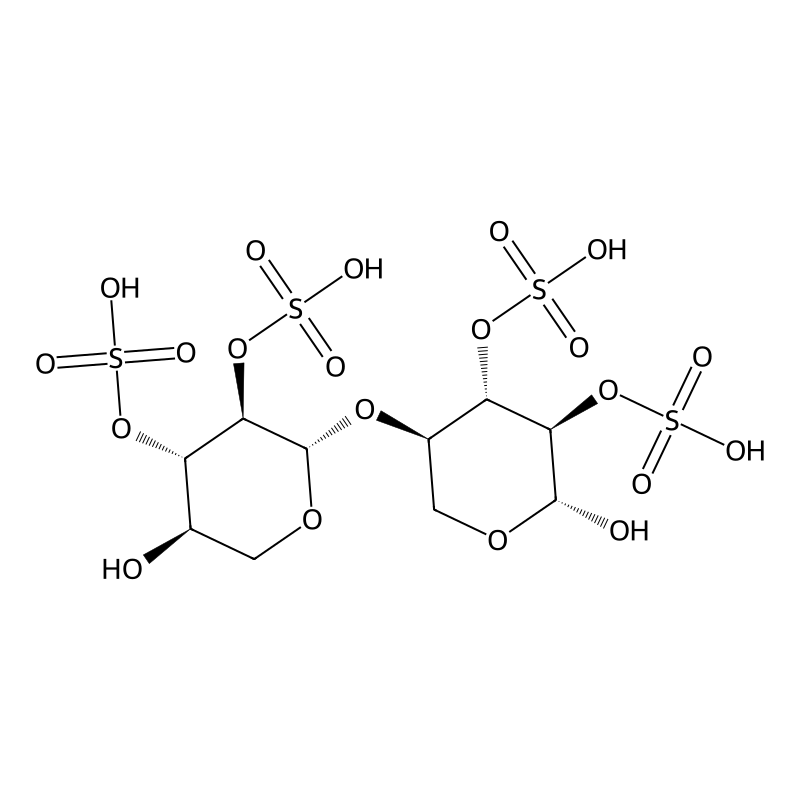

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pentosan polysulfate (PPS) is a highly sulfated, semi-synthetic polysaccharide derived from beechwood hemicellulose, characterized by a tightly controlled low molecular weight range of 4000 to 6000 Da. As a non-animal-derived heparin mimetic, it exhibits a high charge density and potent polyanionic binding capabilities, making it a critical material for applications requiring glycosaminoglycan (GAG)-like interactions. Unlike crude biological extracts, PPS offers exceptional chemical stability, high aqueous solubility, and batch-to-batch reproducibility. Its defined structural profile—consisting of β-(1→4)-linked xylopyranose residues with predictable sulfation patterns—makes it a highly reliable choice for pharmaceutical formulations, viral binding assays, and advanced tissue models where precise molecular weight and defined structural parameters are mandatory for regulatory and experimental compliance [1].

Procuring unfractionated heparin, low molecular weight heparin (LMWH), or crude chondroitin sulfate as a substitute for Pentosan polysulfate frequently leads to critical failures in both manufacturing and experimental design. Heparin is obligately animal-derived, introducing severe supply chain vulnerabilities, batch-to-batch structural heterogeneity, and the risk of transmissible pathogens. Furthermore, heparin's dominant anticoagulant activity severely limits its use in in vivo models and high-dose cellular assays due to off-target bleeding and cytotoxicity. Natural GAGs also suffer from broad molecular weight distributions and susceptibility to endogenous lyases, which complicates analytical quantification. PPS overcomes these barriers by providing a plant-derived, enzymatically resistant polyanion that decouples necessary structural binding properties from excessive anticoagulant interference [1].

Anticoagulant Activity Profile vs. Heparin

A primary procurement driver for Pentosan polysulfate is its significantly reduced anticoagulant activity compared to unfractionated heparin, allowing for high-concentration polyanion applications without severe bleeding risks. Quantitative assays demonstrate that PPS exhibits an anticoagulant activity of 14.4 U/mg, which is more than 10-fold lower than that of standard heparin (177 U/mg). This massive reduction in off-target coagulation interference allows PPS to be utilized in viral binding and cellular assays at concentrations up to 370-fold below its anticoagulant threshold, a margin of safety unattainable with generic heparin substitutes[1].

| Evidence Dimension | Anticoagulant activity (U/mg) |

| Target Compound Data | 14.4 U/mg |

| Comparator Or Baseline | Unfractionated heparin (177 U/mg) |

| Quantified Difference | >12-fold reduction in anticoagulant activity |

| Conditions | In vitro coagulation assays |

Enables the use of PPS as a polyanionic binding agent in biological models and formulations without triggering severe bleeding or coagulation interference.

Viral Receptor Binding Efficacy vs. Low Molecular Weight Heparin

In applications requiring viral receptor blockade, PPS outperforms standard low molecular weight heparin (LMWH). While both compounds share a similar molecular weight range (4000-6000 Da), isothermal titration calorimetry and viral plaque-forming assays reveal that PPS is significantly more effective at inhibiting cell infection than LMWH on a strict weight/volume basis. PPS matches the efficacy of unfractionated heparin but without the associated high molecular weight heterogeneity and extreme anticoagulant risks, making it a highly effective low-molecular-weight polyanion for virology and vaccine research .

| Evidence Dimension | Viral cell infection inhibition (weight/volume basis) |

| Target Compound Data | High inhibition of S1 RBD binding and Vero cell invasion |

| Comparator Or Baseline | LMWH (Lower inhibition on a weight/volume basis) |

| Quantified Difference | Superior viral cell infection inhibition per unit mass compared to LMWH |

| Conditions | Vero cell invasion model (SARS-CoV-2 S1 RBD binding) |

Makes PPS the preferred low-molecular-weight polyanion for virology assays, antiviral formulation development, and receptor-binding studies.

Analytical Processability and Enzymatic Resistance

Unlike natural glycosaminoglycans (GAGs) such as chondroitin or heparan sulfate, which are readily degraded by endogenous enzymes, PPS possesses a distinct synthetic xylan backbone that is highly resistant to enzymatic breakdown. Studies evaluating the interference of PPS in complex biological matrices found that PPS does not inhibit or interfere with standard GAG lyases and hydrolases. This orthogonal stability allows researchers to perform bottom-up and top-down LC-MS analyses on mixed samples, enzymatically digesting natural GAGs while leaving the 4000-6000 Da PPS chains intact for precise quantification [1].

| Evidence Dimension | Resistance to GAG lyases and hydrolases |

| Target Compound Data | No interference or degradation by GAG lyases |

| Comparator Or Baseline | Natural GAGs (Complete enzymatic degradation) |

| Quantified Difference | Orthogonal enzymatic stability enabling selective LC-MS profiling |

| Conditions | Enzymatic degradation studies with polysaccharide lyases |

Allows analytical chemists to easily quantify and process PPS in complex biological matrices without the degradation issues that plague natural GAGs.

Supply Chain Security and Animal-Free Sourcing

From a procurement and regulatory perspective, the source material of a polyanion is as critical as its chemical performance. Heparin and chondroitin are obligate animal-derived products, which introduces significant supply chain volatility, batch-to-batch structural variations, and strict regulatory hurdles regarding animal-derived pathogens. Pentosan polysulfate is synthesized via the chemical sulfonation of plant-derived β-(1→4)-xylan. This completely animal-free supply chain ensures a highly reproducible sulfation pattern and molecular weight distribution, drastically reducing lot-testing overhead for industrial buyers [1].

| Evidence Dimension | Origin and compositional reproducibility |

| Target Compound Data | Plant-derived xylan (Semi-synthetic, highly reproducible) |

| Comparator Or Baseline | Heparin (Animal-derived, high biological variability) |

| Quantified Difference | 100% elimination of animal-derived components and associated TSE/BSE risks |

| Conditions | Pharmaceutical and research material procurement |

Crucial for procurement teams requiring strict animal-free documentation, consistent molecular weight profiles, and secure supply chains.

Viral Receptor Binding and Antiviral Assays

Due to its potent polyanionic binding to viral envelope proteins and low anticoagulant toxicity, PPS is the preferred heparin mimetic for in vitro viral entry inhibition studies and antiviral drug development .

Urothelial and GAG-Layer Restoration Models

PPS's specific molecular weight (4000-6000 Da) and stability make it the benchmark material for researching interstitial cystitis, where it acts as a stable, non-degradable analog to restore the defective glycosaminoglycan layer in bladder epithelia [1].

Prion Disease and Neurodegenerative Research

PPS's ability to bind heparan-binding sites on prion proteins without being rapidly degraded by endogenous enzymes makes it a critical prophylactic and research tool in transmissible spongiform encephalopathy (TSE) models[2].

Advanced LC-MS Polyanion Profiling

Because PPS does not interfere with GAG lyases, it is heavily utilized as a stable internal standard or co-analyte in complex biological matrices where natural GAGs must be enzymatically digested prior to mass spectrometry [3].

References

- [2] Efficacy of Pentosan Polysulfate Treatment in Patients with Interstitial Cystitis/Bladder Pain Syndrome. Res Rep Urol. 2020.

- [3] Pentosan polysulfate as a prophylactic and therapeutic agent against prion disease. Lancet Infect Dis. 2003.

- [4] Zhang, Z., et al. Bottom-up and top-down profiling of pentosan polysulfate. Anal Chem. 2014.

Physical Description

XLogP3

LogP

-8

Related CAS

Other CAS

Wikipedia

Biological Half Life

Dates

Explore Compound Types